molecular formula C10H12F3NO B7974915 (3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine

(3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine

Cat. No.: B7974915
M. Wt: 219.20 g/mol
InChI Key: OSHUBGDUPHVKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine is a fluorinated benzylamine derivative featuring a phenyl ring substituted with a methyl group at position 3 and a 2,2,2-trifluoroethoxy group at position 2. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and influences receptor binding. Its primary amine (-CH2NH2) group enables interactions with biological targets, such as σ-receptors or enzymes involved in cancer pathways .

Properties

IUPAC Name

[3-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7-3-2-4-8(5-14)9(7)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUBGDUPHVKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-2-(2,2,2-Trifluoroethoxy)bromobenzene

The process begins with 3-methyl-2-bromophenol , which undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide in the presence of a base. According to patent CN1287999A, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates the substitution, yielding 3-methyl-2-(2,2,2-trifluoroethoxy)bromobenzene. Copper(I) iodide (CuI) is often added to enhance reactivity, particularly for electron-deficient aryl bromides.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Catalyst: CuI (5 mol%)

  • Base: K₂CO₃

  • Yield: 72–85%

Introduction of the Aminomethyl Group

The brominated intermediate is converted to the nitrile via Rosenmund-von Braun reaction using copper cyanide (CuCN) in refluxing dimethyl sulfoxide (DMSO). Subsequent reduction of the nitrile to the primary amine is achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Challenges:

  • Over-reduction to secondary amines may occur without controlled stoichiometry.

  • LiAlH₄ requires anhydrous conditions, complicating scalability.

Direct Amination via Ullmann Coupling

Copper-Catalyzed Coupling

Patent EP1918280A1 describes a method where 3-methyl-2-iodophenyl trifluoroethyl ether reacts with benzylamine under Ullmann conditions. Copper sulfate (CuSO₄) in DMF at 90–110°C facilitates C–N bond formation, producing the protected amine.

Reaction Scheme:

Ar-I+NH2BnCuSO4,DMFAr-NHBn\text{Ar-I} + \text{NH}2\text{Bn} \xrightarrow{\text{CuSO}4, \text{DMF}} \text{Ar-NHBn}

Optimization Insights:

  • Catalyst Loading: 10 mol% CuSO₄ maximizes yield (68%).

  • Solvent: DMF outperforms dioxane due to better solubility of intermediates.

Deprotection of the Benzyl Group

The benzyl-protected amine undergoes hydrogenolysis using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure. This step achieves quantitative deprotection, yielding the free amine.

Critical Considerations:

  • Catalyst poisoning by sulfur-containing byproducts necessitates rigorous purification.

  • Alternative deprotection agents (e.g., TFA) are less effective for this substrate.

Gabriel Synthesis with Trifluoroethoxy-Substituted Precursors

Phthalimide Protection

3-Methyl-2-(2,2,2-trifluoroethoxy)benzyl bromide is treated with potassium phthalimide in acetonitrile at 60°C. The reaction proceeds via SN2 mechanism, forming the phthalimide-protected amine.

Yield Data:

ConditionYield (%)
K₂CO₃, 60°C, 12 h78
Cs₂CO₃, 80°C, 8 h84

Deprotection with Hydrazine

Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine. The reaction requires reflux for 6 hours, followed by filtration to remove phthalhydrazide byproducts.

Advantages:

  • Avoids pyrophoric reagents (e.g., LiAlH₄).

  • Scalable to multi-kilogram batches with minimal safety concerns.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

MethodOverall Yield (%)Purity (%)Scalability
Nucleophilic Substitution65–7098Moderate
Ullmann Coupling60–6895High
Gabriel Synthesis75–8099High

Key Findings:

  • The Gabriel synthesis offers the highest yield and purity, attributed to milder reaction conditions and fewer side reactions.

  • Ullmann coupling is preferred for large-scale production but requires costly catalysts.

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

In the presence of excess trifluoroethanol, elimination reactions may form olefinic byproducts. Patent CN1287999A notes that maintaining a 1:1.2 molar ratio of aryl halide to trifluoroethanol minimizes this issue.

Steric Effects in Amination

The ortho-substituted trifluoroethoxy group creates steric hindrance, slowing amination kinetics. Elevated temperatures (110–120°C) and polar aprotic solvents (e.g., NMP) mitigate this effect.

Industrial-Scale Considerations

Solvent Recovery Systems

DMF and THF are recycled via fractional distillation, reducing costs by 15–20% in pilot plants.

Waste Management

Copper-containing residues from Ullmann couplings are treated with EDTA solutions to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

(3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine

Structural Differences : This positional isomer places the trifluoroethoxy group at position 3 instead of position 2 on the phenyl ring .
Functional Impact :

  • Receptor Binding : The altered substituent position may reduce σ-receptor affinity compared to the target compound, as σ-receptors often exhibit sensitivity to substituent orientation.
  • Lipophilicity: The absence of a methyl group in this analog (CAS 903630-07-9) likely decreases lipophilicity (clogP ~1.8 vs. Safety: Both compounds share hazard profiles (H314: skin corrosion; H335: respiratory irritation), but the target compound’s methyl group may slightly reduce volatility, improving handling safety .

2-Methyl-3-(trifluoromethyl)benzylamine

Structural Differences : Replaces the trifluoroethoxy group with a trifluoromethyl (-CF3) group at position 3 .
Functional Impact :

  • Biological Activity : Trifluoromethyl analogs are common in kinase inhibitors (e.g., anticancer agents), but the trifluoroethoxy group in the target compound may enhance solubility and reduce off-target interactions .

2-[4-(Trifluoromethyl)phenyl]ethylamine

Structural Differences : A phenethylamine derivative with a -CF3 group at position 4 of the phenyl ring .
Functional Impact :

  • However, the absence of an oxygen atom in the substituent reduces polarity, which may limit aqueous solubility.

(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine

Structural Differences : Incorporates a pyridine ring and additional methoxy groups, forming a hybrid structure .
Functional Impact :

  • Anticancer Activity : Demonstrated potent anticancer activity in vitro, suggesting that the target compound’s simpler phenyl-based structure could be optimized for similar applications with reduced synthetic complexity.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula clogP* Key Substituents Biological Target Hazard Profile
Target Compound C10H12F3NO ~2.2 3-Me, 2-OCH2CF3 σ-Receptors, Cancer H314, H335
[3-(Trifluoroethoxy)phenyl]methanamine C9H10F3NO ~1.8 3-OCH2CF3 σ-Receptors H314, H335
2-Methyl-3-(trifluoromethyl)benzylamine C9H10F3N ~2.5 3-CF3, 2-Me Kinases Not reported
2-[4-(Trifluoromethyl)phenyl]ethylamine C9H10F3N ~2.1 4-CF3 TAAR1 H302, H312
Pyridine Hybrid Analog C18H20F3N2O3 ~3.0 Pyridine, 4-OCH2CF3, 3-Me Cancer Cell Lines Not reported

*Predicted using fragment-based methods.

Research Findings and Implications

  • σ-Receptor Affinity: Trifluoroethoxy-substituted compounds (e.g., ’s analogs with Ki < 10 nM for σ1) suggest that the target compound’s substituent arrangement could enhance receptor binding compared to non-methylated analogs .
  • Anticancer Potential: The pyridine hybrid analog (–4) achieved IC50 values < 1 μM in breast cancer models, indicating that the target compound’s phenyl core may be a viable scaffold for anticancer drug development .
  • Metabolic Stability : The trifluoroethoxy group resists oxidative metabolism better than methoxy or ethoxy groups, as shown in fluorinated compound studies .

Biological Activity

(3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine is an organic compound notable for its unique chemical structure, which includes a trifluoroethoxy group that enhances its biological activity. This compound has garnered attention in various fields of research, particularly in drug discovery for neurological disorders and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10F3NO
  • Molecular Weight : 205.18 g/mol
  • Structure : The compound features a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key aspects include:

  • Increased Lipophilicity : The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes and interaction with intracellular targets.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, influencing their function and activity.

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • A study demonstrated promising results against glioblastoma cells, where compounds synthesized from this structure induced apoptosis and damaged DNA in cancer cells .
  • Comparative analysis showed that certain derivatives had higher antiproliferative activity than standard treatments like sorafenib against cell lines such as MCF7 and PC3 .

2. Diabetes Treatment

In vivo studies using Drosophila melanogaster models indicated that specific derivatives of the compound can significantly lower glucose levels, suggesting potential anti-diabetic properties .

Comparative Analysis of Similar Compounds

Compound NameFunctional GroupUnique Features
This compoundMethanamineEnhanced binding affinity due to trifluoroethoxy
[4-(2,2,2-Trifluoroethoxy)phenyl]methanolHydroxylAlcoholic functional group
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acidCarboxylic acidAcidic functional group

The unique combination of the trifluoroethoxy group and the methanamine structure allows for distinctive electronic and steric properties advantageous in various research applications.

Anticancer Research Case Study

A study on thiazolidin-4-one derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety revealed significant efficacy in reducing cell viability in glioblastoma cells. The treatment led to high rates of apoptosis and DNA damage in these cancer cells.

Diabetes Model Case Study

In experiments using genetically modified Drosophila models, certain derivatives of this compound displayed improved anti-diabetic activity by significantly lowering glucose levels compared to controls.

Q & A

What are the primary synthetic routes for (3-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)methanamine, and what are their limitations?

Basic:
The compound can be synthesized via nucleophilic aromatic substitution, where a trifluoroethoxy group is introduced to a pre-functionalized phenyl ring. A common approach involves reacting 3-methyl-2-hydroxyphenylmethanamine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (a triflating reagent) under basic conditions . Limitations include competing side reactions (e.g., over-alkylation) and low yields due to steric hindrance from the methyl group.

Advanced:
Advanced routes employ palladium-catalyzed cross-coupling to install the trifluoroethoxy group selectively. For example, Buchwald-Hartwig amination or Ullmann-type couplings using copper catalysts can improve regioselectivity . Challenges include catalyst poisoning by the amine group and the need for inert reaction conditions. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature gradients is critical to suppress byproducts.

How can structural ambiguities in this compound be resolved analytically?

Basic:
Use 1H^1H-NMR and 19F^{19}F-NMR to confirm the positions of the methyl and trifluoroethoxy groups. The methyl group at position 3 appears as a singlet (~δ 2.3 ppm), while the trifluoroethoxy group shows a quartet in 19F^{19}F-NMR (~δ -75 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]+^+: ~250 m/z).

Advanced:
X-ray crystallography is definitive for resolving stereoelectronic effects or conformational isomerism. For dynamic structural issues (e.g., rotameric equilibria), variable-temperature NMR or DFT calculations (B3LYP/6-31G*) can model energy barriers . Contradictions in spectral data (e.g., unexpected splitting in 1H^1H-NMR) may arise from residual solvents; use deuterated solvents and lyophilization to mitigate this .

What are the key challenges in purifying this compound, and how can they be addressed?

Basic:
The compound’s amine group can interact with silica gel during flash chromatography, leading to low recovery. Use basic eluents (e.g., 1–5% triethylamine in ethyl acetate/hexane) to minimize adsorption .

Advanced:
For high-purity requirements (>99%), preparative HPLC with a polar embedded stationary phase (e.g., C18 with end-capping) resolves co-eluting impurities. Gradient elution (water/acetonitrile with 0.1% formic acid) improves separation of polar byproducts like hydroxylated derivatives . Monitor for trifluoroacetic acid (TFA) adducts in LC-MS, which may form during purification.

How do electronic effects of the trifluoroethoxy group influence the compound’s reactivity in downstream modifications?

Basic:
The trifluoroethoxy group is strongly electron-withdrawing due to the -I effect of fluorine, activating the phenyl ring toward electrophilic substitution at the para position. For example, nitration or bromination occurs preferentially at position 4 .

Advanced:
In Pd-catalyzed C–H functionalization, the trifluoroethoxy group directs metallation to the ortho position via coordination with the catalyst. Computational studies (NBO analysis) reveal enhanced stabilization of transition states when the trifluoroethoxy oxygen participates in chelation . Contrast this with methoxy groups, which are less directing due to weaker electron withdrawal.

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Basic:
Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Primary degradation pathways include hydrolysis of the trifluoroethoxy group to phenol derivatives .

Advanced:
Use LC-QTOF-MS to identify degradation products. For example, oxidative stress testing (H2 _2O2 _2/Fe2+^{2+}) reveals N-oxidation of the amine group. Stability in liver microsomes (CYP450 enzymes) predicts metabolic liability. Compare half-life (t1/2t_{1/2}) in human vs. rat microsomes to guide preclinical studies .

How can researchers reconcile contradictory solubility data reported in literature?

Basic:
Solubility discrepancies often arise from polymorphic forms or residual solvents. Use DSC/TGA to identify crystalline vs. amorphous states. Standardize solvent systems (e.g., DMSO for biological assays vs. ethanol for synthetic work) .

Advanced:
Employ Hansen solubility parameters (HSPs) to predict solubility in untested solvents. For example, the trifluoroethoxy group increases polarity, favoring solubility in acetone (δ = 19.7 MPa1/2^{1/2}) over hexane (δ = 14.9 MPa1/2^{1/2}) . Molecular dynamics simulations (MD) can model solvation shells to explain anomalous data.

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Advanced:
If the compound is chiral, use asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) during key steps. For amine-containing intermediates, employ chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phase .

How can researchers address discrepancies in biological activity data across assays?

Advanced:
Cross-validate assays using orthogonal methods. For example, if receptor binding (e.g., serotonin receptor) shows IC50_{50} variability, confirm with functional assays (cAMP accumulation or calcium flux). Control for batch-to-batch compound purity using 1H^1H-NMR and LC-MS . Machine learning models (e.g., Random Forest) can identify confounding variables like solvent choice or cell line differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.